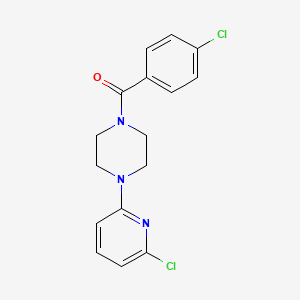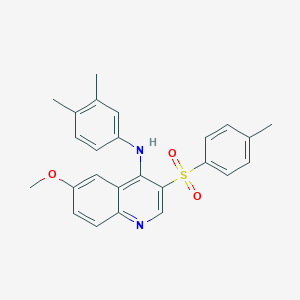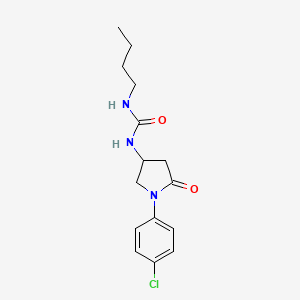
N-(2-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide is a complex organic compound characterized by the presence of a thiazepane ring, a fluorophenyl group, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide typically involves multiple steps, starting with the preparation of the thiazepane ring. One common method involves the cyclization of a suitable precursor containing a sulfide and an amine group under oxidative conditions to form the thiazepane ring. The introduction of the fluorophenyl group can be achieved through nucleophilic aromatic substitution reactions, where a fluorine atom is introduced to the aromatic ring. The final step involves the acylation of the thiazepane derivative with acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazepane ring can be further oxidized to introduce additional functional groups.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom in the thiazepane ring.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or thiols. Substitution reactions can introduce various functional groups onto the aromatic ring or the thiazepane ring.
Aplicaciones Científicas De Investigación
N-(2-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-(2-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the thiazepane ring can form hydrogen bonds or electrostatic interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
N-(2-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide can be compared with other similar compounds, such as:
N-(2-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
N-(2-(7-(2-bromophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide: Similar structure but with a bromine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and bromo- analogs.
Propiedades
IUPAC Name |
N-[2-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O4S/c1-11(19)17-10-15(20)18-7-6-14(23(21,22)9-8-18)12-4-2-3-5-13(12)16/h2-5,14H,6-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNIIVZENYEGKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3,4-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)


![[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2656096.png)

![2-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine](/img/structure/B2656100.png)
![N-[(1E)-(hydroxyimino)methyl]-2-(1H-imidazol-1-yl)benzamide](/img/structure/B2656101.png)



![13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2656109.png)


![2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2656113.png)
